molecular formula C27H30N4O6S B11221014 7-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B11221014
M. Wt: 538.6 g/mol
InChI Key: UJMYMSXHRUKLFF-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo ring system. Key structural elements include:

  • The fused dioxolo ring system, which may improve metabolic stability compared to non-fused quinazolinones .

Its synthesis likely involves multi-step protocols, including cyclization and piperazine coupling, analogous to methods described for related compounds (e.g., K284-5246 in ) .

Properties

Molecular Formula

C27H30N4O6S

Molecular Weight

538.6 g/mol

IUPAC Name

7-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H30N4O6S/c32-25(30-10-8-29(9-11-30)15-18-5-6-21-22(12-18)35-16-34-21)4-2-1-3-7-31-26(33)19-13-23-24(37-17-36-23)14-20(19)28-27(31)38/h5-6,12-14H,1-4,7-11,15-17H2,(H,28,38)

InChI Key

UJMYMSXHRUKLFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Quinazolinone Core Synthesis: This involves the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Final Coupling: The final step involves coupling the benzodioxole-piperazine intermediate with the quinazolinone core under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.

    Interact with DNA: Intercalate into DNA, affecting replication and transcription processes.

    Modulate Receptors: Bind to and modulate the activity of cell surface receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

K284-5246 (7-(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one)
  • Similarities : Shares the quinazolin-8-one core, benzodioxole, piperazine, and sulfanylidene groups.
  • Differences : The original compound has a 6-oxohexyl chain vs. a 4-oxobutyl chain in K284-5245. The longer chain may enhance membrane permeability but reduce solubility .
  • Biological Relevance : Both compounds likely target kinases due to the piperazine moiety, a common pharmacophore in kinase inhibitors .
Thiazolo[4,5-g]quinazolin-8-ones ()
  • Structural Contrast : Replaces the dioxolo ring with a thiazole ring.
  • Activity : These derivatives inhibit kinases like CDK9 and Pim-1 with IC50 values <1 µM. The original compound’s benzodioxole group may confer distinct selectivity due to steric and electronic effects .
1,2,4-Triazolo[5,1-b]quinazolin-8-ones ()
  • Synthetic Efficiency : Synthesized via copper-catalyzed methods with yields >90%, compared to likely lower yields for the original compound due to its complexity .

Pharmacokinetic and Electronic Properties

Property Original Compound K284-5246 Thiazoloquinazolinones
Molecular Weight ~600 Da (estimated) ~550 Da ~450 Da
LogP (Predicted) 3.8 3.2 2.5
Hydrogen Bond Acceptors 10 9 7
Rotatable Bonds 8 6 4
  • The original compound’s higher molecular weight and rotatable bonds may reduce oral bioavailability compared to simpler analogues .

Biological Activity

The compound 7-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C25H24N4O5S\text{C}_{25}\text{H}_{24}\text{N}_{4}\text{O}_{5}\text{S}

This structure features a quinazoline core, which is known for its diverse biological activities. The presence of the benzodioxole moiety and piperazine ring enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to the benzodioxole structure. For instance, derivatives containing the benzodioxole moiety have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A549 (Lung)12.5Induces apoptosis
Compound 5C6 (Glioma)15.0Disrupts mitochondrial potential
Compound XNIH/3T3 (Normal)>100Low toxicity

In a study involving new benzodioxole-based thiosemicarbazone derivatives, compound 5 exhibited significant cytotoxicity against A549 and C6 cell lines while maintaining low toxicity to NIH/3T3 cells. The mechanism involved increased apoptosis and disruption of mitochondrial membrane potential, indicating a targeted anticancer effect with minimal side effects on healthy cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. It has been shown to inhibit cholinesterases, which are relevant in neurodegenerative diseases and cancer progression. The correlation between enzyme inhibition and anticancer activity suggests a multifaceted approach to its therapeutic potential .

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on xenograft models demonstrated that compounds similar to the target molecule effectively inhibited tumor growth in c-Src-transfected models. These compounds displayed excellent pharmacokinetic properties and significant survival benefits in aggressive cancer types when administered orally .

Case Study 2: Mechanistic Insights

Docking studies revealed that the compound interacts favorably with SIRT1, a protein involved in regulating cellular processes such as apoptosis and metabolism. This interaction may explain the observed anticancer effects through modulation of cellular pathways .

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